REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([CH3:11])[C:3]=1[C:12](=[O:18])[CH2:13]S(C)(=O)=O.C(O)(=O)C>[Zn].C(O)C>[CH3:13][C:12]([C:3]1[N:4]([CH3:11])[C:5]2[C:10]([C:2]=1[OH:1])=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:18]
|
Name
|
1-(3-hydroxy-1-methyl-1H-indol-2-yl)-2-(methylsulfonyl) ethanone
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
OC1=C(N(C2=CC=CC=C12)C)C(CS(=O)(=O)C)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
21 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring an additional hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 45°-50° for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
the filter cake washed several times with fresh ethanol
|
Type
|
CUSTOM
|
Details
|
condensed to 150ml and 50ml of hot water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
CUSTOM
|
Details
|
yielded a green solid which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
recrystallized from 70% aqueous methanol
|
Type
|
CUSTOM
|
Details
|
to yield green needles of mpt
|
Type
|
CUSTOM
|
Details
|
119°-121°
|
Name
|
|
Type
|
|
Smiles
|
CC(=O)C=1N(C2=CC=CC=C2C1O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |